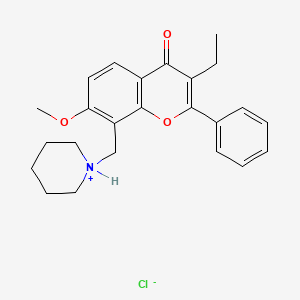
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The incorporation of a piperidine moiety into the flavone structure enhances its pharmacological potential, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’-hydroxydihydrochalcones and piperidine derivatives.
Cyclization: The key step involves the cyclization of 2’-hydroxydihydrochalcones to form the flavone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The flavone core can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone derivatives.
Substitution: The piperidinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include palladium (II) catalysts and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic reagents like piperidine and appropriate solvents (e.g., ethanol, methanol).
Major Products
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Flavanone derivatives.
Substitution: Piperidinomethyl-substituted flavones.
Scientific Research Applications
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride involves:
Comparison with Similar Compounds
Similar Compounds
Flavones: Such as apigenin, luteolin, and baicalein.
Flavanones: Such as naringenin and hesperetin.
Aurones: Such as sulfuretin and aureusidin.
Uniqueness
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride is unique due to the presence of the piperidinomethyl group, which enhances its pharmacological properties compared to other flavonoids .
Properties
CAS No. |
67272-18-8 |
|---|---|
Molecular Formula |
C24H28ClNO3 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
3-ethyl-7-methoxy-2-phenyl-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C24H27NO3.ClH/c1-3-18-22(26)19-12-13-21(27-2)20(16-25-14-8-5-9-15-25)24(19)28-23(18)17-10-6-4-7-11-17;/h4,6-7,10-13H,3,5,8-9,14-16H2,1-2H3;1H |
InChI Key |
RTMDJQDYNKVXSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCCCC3)OC)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


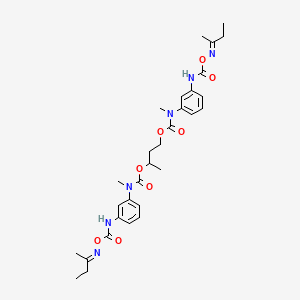
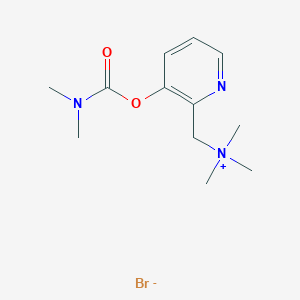

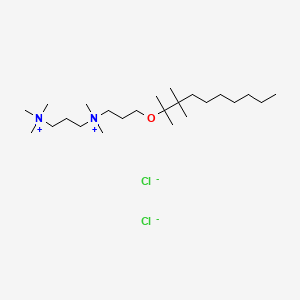



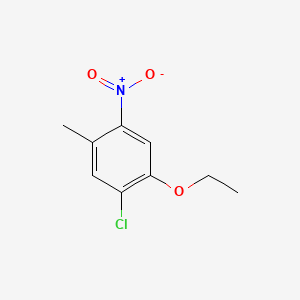
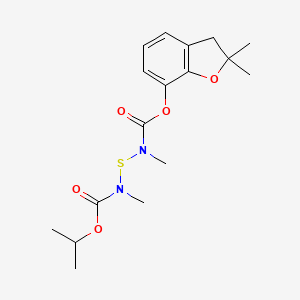
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
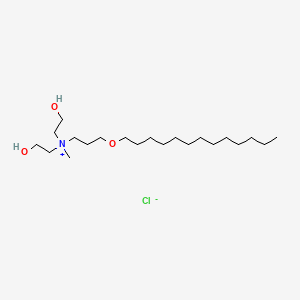

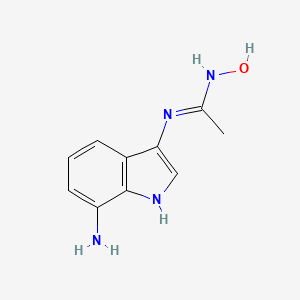
![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
